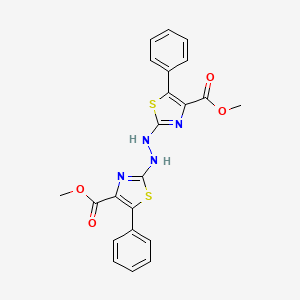![molecular formula C6H3Cl3F3N3S B14949584 2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B14949584.png)
2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE is a complex organic compound characterized by the presence of multiple halogen atoms and a hydrazino group attached to a pyridine ring. The trifluoromethylsulfanyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields, including agrochemicals and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE typically involves multiple steps, starting from readily available precursorsThe trifluoromethylsulfanyl group is then added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often relies on optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process .
化学反应分析
Types of Reactions
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various amine derivatives .
科学研究应用
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE has several applications in scientific research:
作用机制
The mechanism by which 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to form stable complexes with metal ions can disrupt various biological pathways .
相似化合物的比较
Similar Compounds
2,3,5-TRICHLORO-4-HYDRAZINO-6-(TRIFLUOROMETHYL)PYRIDINE: Shares a similar structure but lacks the trifluoromethylsulfanyl group.
2,3,5-DICHLORO-6-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE: Differs by having fewer chlorine atoms.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE imparts unique chemical properties, such as increased lipophilicity and stability, which are not observed in its similar counterparts .
属性
分子式 |
C6H3Cl3F3N3S |
|---|---|
分子量 |
312.5 g/mol |
IUPAC 名称 |
[3,5,6-trichloro-4-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H3Cl3F3N3S/c7-1-3(16-6(10,11)12)2(8)5(15-13)14-4(1)9/h13H2,(H,14,15) |
InChI 键 |
YPYUIUSMCGXMCP-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=NC(=C1Cl)Cl)NN)Cl)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


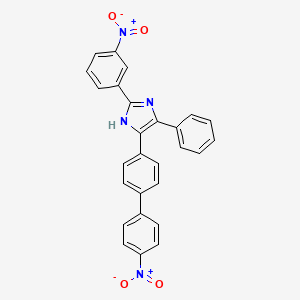
![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)

![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)
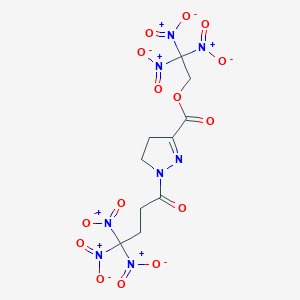
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
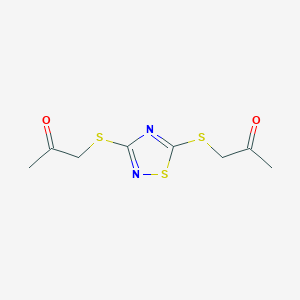
![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
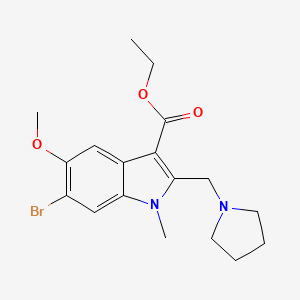
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
